7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative characterized by a 4-methoxyphenoxypropyl chain at the 7-position, a piperazine moiety at the 8-position, and methyl groups at the 1- and 3-positions. Piperazine, a common pharmacophore, may improve solubility and modulate binding affinity in biological systems.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O5/c1-24-18-17(19(29)25(2)21(24)30)27(20(23-18)26-10-8-22-9-11-26)12-14(28)13-32-16-6-4-15(31-3)5-7-16/h4-7,14,22,28H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUPRRKJZEUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a modified purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C25H29N5O5
- Molecular Weight : 445.5 g/mol
- Structural Features : The compound features a purine core with various substituents that enhance its biological properties.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
Antioxidant Activity
In addition to its antiproliferative effects, the compound has demonstrated notable antioxidant properties. It was tested using DPPH and FRAP assays, showing a capacity to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial as oxidative stress is a contributor to various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, particularly against:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
These findings suggest that while the compound may not be broadly effective as an antibiotic, it shows promise against specific pathogens .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Mechanism : It enhances the cellular antioxidant defense system, reducing damage from reactive oxygen species (ROS).
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interactions with bacterial membranes.
Case Study 1: Cancer Treatment
A study involving the application of this compound in mice models demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment resulted in a reduced tumor volume by approximately 50% compared to control groups after four weeks of administration .
Case Study 2: In Vitro Antioxidant Effects
In vitro experiments using human cell lines exposed to tert-butyl hydroperoxide (TBHP) showed that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests potential applications in protective therapies against oxidative damage .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, a series of tests conducted on various cancer cell lines (including MCF-7 and HeLa) revealed that derivatives of this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Significant cytotoxicity |
| HeLa | 12.5 | Induction of apoptosis |
| A549 | 18.0 | Cell cycle arrest |
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. In vitro assays indicated moderate to strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Strong |
| Escherichia coli | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
Biochemical Studies
1. Enzyme Inhibition
The compound has shown promise as an inhibitor for several key enzymes involved in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation.
2. Binding Affinity Studies
Molecular docking studies have revealed that the compound binds effectively to target proteins, indicating a potential for drug design applications. The binding affinities were calculated using computational methods, showing promising interactions with active sites of target enzymes.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Molecules, researchers synthesized various derivatives based on this compound and assessed their anticancer properties through MTT assays on multiple cancer cell lines. The results demonstrated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains . The researchers highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to five analogs (Table 1), focusing on substituent variations and their hypothetical impacts.
Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
Critical Substituent Analysis
- Aryloxy Groups: 4-Methoxyphenoxy (Target): Electron-donating methoxy group may stabilize aromatic interactions in receptor binding pockets. 4-Nitrophenoxy (Analog 2): Electron-withdrawing nitro group could enhance reactivity but reduce metabolic stability .
Piperazine Modifications :
Research Implications and Limitations
While the evidence lacks direct pharmacological data, structural trends suggest:
Electron-donating aryl groups (e.g., methoxy) may favor stability and target engagement.
Piperazine modifications significantly alter pharmacokinetics, necessitating optimization for specific applications.
Bulky substituents (e.g., phenylpropyl in Analog 4) may compromise binding affinity despite enhancing lipophilicity .
Further studies should prioritize synthesizing and testing these analogs to validate hypotheses about substituent effects.
Preparation Methods
Starting Materials Selection
The synthesis typically begins with selection of an appropriate purine core. A xanthine derivative such as theophylline (1,3-dimethylxanthine) provides an advantageous starting point, as it already contains methyl groups at positions 1 and 3, reducing the number of required synthetic steps. Alternative starting materials include other methylated xanthines or purines that can be selectively functionalized at the required positions.
Synthetic Route Overview
The general synthetic pathway involves:
- C-8 functionalization to introduce the piperazinyl group
- N-7 alkylation with the 2-hydroxy-3-(4-methoxyphenoxy)propyl moiety
- Purification and characterization of the final product
The introduction of the piperazinyl group at position 8 represents a critical step in the synthesis process.
C-8 Halogenation
The first step typically involves activation of the C-8 position through halogenation, creating a reactive site for subsequent nucleophilic substitution.
Table 1: Conditions for C-8 Halogenation
| Reagent | Solvent | Temperature (°C) | Time (h) | Catalyst | Expected Yield (%) |
|---|---|---|---|---|---|
| POCl₃ | Neat | 100-110 | 2-4 | N,N-dimethylaniline | 70-85 |
| NBS | DMF | 60-80 | 4-6 | - | 65-80 |
| Br₂ | Acetic acid | 50-70 | 2-3 | - | 60-75 |
| PCl₅ | POCl₃ | 90-110 | 3-5 | - | 75-85 |
The selection of halogenation method significantly impacts subsequent reactivity. Chlorination with POCl₃ is often preferred due to the balance of reactivity and stability of the resulting 8-chloropurine intermediate.
Nucleophilic Substitution with Piperazine
Following halogenation, nucleophilic substitution with piperazine introduces the required functional group at position 8.
Preparation of the 2-hydroxy-3-(4-methoxyphenoxy)propyl Side Chain
The synthesis of the 2-hydroxy-3-(4-methoxyphenoxy)propyl side chain represents another critical component of the overall preparation.
Synthesis from Epichlorohydrin
A common approach utilizes epichlorohydrin as the starting material for the side chain preparation.
Table 3: Synthesis of 2-hydroxy-3-(4-methoxyphenoxy)propyl Moiety
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| 1. Formation of 4-methoxyphenoxy epoxide | 4-methoxyphenol, epichlorohydrin | Acetone | 50-70 | 6-12 | 75-85 |
| 2. Epoxide opening | H₂O, acid catalyst | THF/H₂O | 30-50 | 4-8 | 80-90 |
| 3. Protection of hydroxyl group | TBDMSCl, imidazole | DCM | 0-25 | 4-6 | 85-95 |
| 4. Activation for alkylation | MsCl or TsCl, Et₃N | DCM | 0-25 | 2-4 | 80-90 |
| 5. Deprotection (if needed) | TBAF | THF | 0-25 | 2-4 | 85-95 |
In step 1, the reaction between 4-methoxyphenol and epichlorohydrin under basic conditions forms the corresponding epoxide. This is followed by regioselective epoxide opening to introduce the hydroxyl group. Protection of the hydroxyl group may be necessary during subsequent steps to prevent unwanted side reactions.
Alternative Route via Glycidol
An alternative approach utilizes glycidol as the starting material:
Table 4: Alternative Synthesis via Glycidol
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| 1. Protection of glycidol | TBDMSCl, imidazole | DCM | 0-25 | 4-6 | 85-95 |
| 2. Reaction with 4-methoxyphenol | 4-methoxyphenol, base | DMF | 60-80 | 6-12 | 70-85 |
| 3. Deprotection | TBAF | THF | 0-25 | 2-4 | 85-95 |
| 4. Activation for alkylation | MsCl or TsCl, Et₃N | DCM | 0-25 | 2-4 | 80-90 |
This route offers potential advantages in terms of regioselectivity but may be less economical depending on the relative costs of starting materials.
N-7 Alkylation
The attachment of the 2-hydroxy-3-(4-methoxyphenoxy)propyl moiety at position 7 involves N-alkylation of the 8-piperazinyltheophylline intermediate.
Alkylation Conditions
Table 5: Conditions for N-7 Alkylation
| Solvent | Base | Temperature (°C) | Time (h) | Alkylating Agent | Expected Yield (%) |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 60-80 | 12-24 | 2-hydroxy-3-(4-methoxyphenoxy)propyl halide | 60-75 |
| DMSO | Cs₂CO₃ | 50-70 | 12-18 | 2-hydroxy-3-(4-methoxyphenoxy)propyl mesylate/tosylate | 70-85 |
| Acetone | NaH | 40-60 | 6-12 | 2-hydroxy-3-(4-methoxyphenoxy)propyl iodide | 65-80 |
| DMF | KOH | 60-80 | 8-16 | 1-(4-methoxyphenoxy)-3-chloropropan-2-ol | 55-70 |
The selection of base is particularly important for ensuring selectivity for N-7 alkylation. Weaker bases like potassium carbonate typically favor N-7 alkylation over N-9 alkylation due to differences in acidity between these positions.
Regioselectivity Considerations
Achieving selective N-7 alkylation requires careful control of reaction conditions. Several factors influence regioselectivity:
- Nature of the base: Weaker bases typically favor N-7 alkylation
- Solvent polarity: Can influence the relative reactivity of N-7 versus N-9
- Temperature: Lower temperatures often improve selectivity
- Steric factors: The presence of the piperazinyl group at C-8 creates steric hindrance that can direct alkylation to N-7
N-7 alkylation is typically favored in xanthine derivatives due to the electron-withdrawing effects of the carbonyl groups at positions 2 and 6, which increase the acidity of the N-7 position relative to N-9.
Complete Synthetic Scheme
A complete synthetic scheme for 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the integration of the above steps.
Table 6: Complete Synthetic Pathway
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Theophylline | 8-chlorotheophylline | POCl₃, DMF | 75-85 |
| 2 | 8-chlorotheophylline | 8-piperazinyltheophylline | Piperazine, K₂CO₃, n-butanol | 65-80 |
| 3 | Epichlorohydrin | 1-(4-methoxyphenoxy)-3-chloropropan-2-ol | 4-methoxyphenol, base | 70-85 |
| 4 | 1-(4-methoxyphenoxy)-3-chloropropan-2-ol | Activated alkylating agent | MsCl or TsCl, base | 80-90 |
| 5 | 8-piperazinyltheophylline + Activated alkylating agent | Target compound | K₂CO₃, DMF | 60-75 |
| Overall yield | 20-35 |
This synthetic pathway provides a practical route to the target compound with reasonable overall yield. Each step involves readily available reagents and established chemical transformations.
Purification Methods
Achieving high purity in the final product requires effective purification techniques at each stage of synthesis.
Chromatographic Purification
Column chromatography serves as the primary purification method for both intermediates and the final product.
Table 7: Chromatographic Purification Conditions
| Compound | Stationary Phase | Mobile Phase | Rf Value Range | Detection Method |
|---|---|---|---|---|
| 8-chlorotheophylline | Silica gel | DCM/MeOH (95:5) | 0.4-0.6 | UV (254 nm) |
| 8-piperazinyltheophylline | Silica gel | DCM/MeOH/NH₄OH (90:9:1) | 0.2-0.4 | UV (254 nm) |
| Side chain intermediates | Silica gel | EtOAc/hexanes (1:1 to 3:1) | 0.3-0.5 | UV (254 nm) |
| Final product | Silica gel | DCM/MeOH/NH₄OH (85:14:1) | 0.3-0.5 | UV (254 nm) |
The addition of a small amount of ammonium hydroxide to the mobile phase is crucial for basic compounds like piperazine-containing intermediates and the final product, as it prevents tailing and improves separation efficiency.
Recrystallization
Recrystallization provides an additional purification step, particularly effective for crystalline intermediates and the final product.
Table 8: Recrystallization Solvents
| Compound | Primary Solvent | Anti-solvent | Temperature Range (°C) | Expected Recovery (%) |
|---|---|---|---|---|
| 8-chlorotheophylline | Ethanol | Water | 70-25 | 80-90 |
| 8-piperazinyltheophylline | Methanol | Diethyl ether | 60-25 | 75-85 |
| Final product | Ethanol/DCM | Hexanes | 50-25 | 70-85 |
The selection of appropriate solvent systems is critical for achieving high recovery while removing impurities. Temperature gradients during crystallization can significantly impact crystal quality and purity.
Analytical Characterization
Comprehensive analytical characterization confirms the identity and purity of the synthesized compound.
Spectroscopic Analysis
Table 9: Expected Spectroscopic Data
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.30-3.45 (m, 8H) | Piperazine protons |
| δ 3.35, 3.40 (s, 3H each) | N-CH₃ groups at positions 1 and 3 | |
| δ 3.70 (s, 3H) | -OCH₃ of methoxyphenoxy group | |
| δ 4.10-4.30 (m, 3H) | -CH₂-CH(OH)-CH₂- protons | |
| δ 5.40 (d, 1H) | -OH proton | |
| δ 6.80-7.00 (m, 4H) | Aromatic protons of methoxyphenoxy group | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 27-30 | N-CH₃ carbons |
| δ 43-48 | Piperazine carbons | |
| δ 55-56 | -OCH₃ carbon | |
| δ 67-72 | -CH₂-CH(OH)-CH₂- carbons | |
| δ 114-158 | Aromatic and purine ring carbons | |
| δ 151-155, 160-164 | C=O carbons at positions 2 and 6 | |
| MS (ESI) | m/z 445 [M+H]⁺ | Molecular ion |
| m/z 467 [M+Na]⁺ | Sodium adduct | |
| IR (KBr) | 3400-3500 cm⁻¹ | O-H stretching |
| 2800-3000 cm⁻¹ | C-H stretching | |
| 1650-1700 cm⁻¹ | C=O stretching | |
| 1100-1300 cm⁻¹ | C-O-C stretching |
These spectroscopic data provide comprehensive structural verification of the synthesized compound.
Purity Assessment
Table 10: Purity Assessment Methods
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | Column: C18 reverse phase | >98% purity |
| Mobile phase: MeOH/H₂O gradient | ||
| Detection: UV 254 nm | ||
| Elemental Analysis | C, H, N analysis | Within ±0.4% of calculated values |
| Calculated for C₂₁H₂₈N₆O₅: | ||
| C: 56.75%, H: 6.35%, N: 18.91% | ||
| Melting Point | Capillary method | Sharp melting range (<2°C) |
Multiple complementary analytical methods ensure the identity and purity of the synthesized compound.
Optimization Strategies
Achieving efficient and reproducible synthesis requires optimization of various parameters.
Reaction Conditions Optimization
Table 11: Key Optimization Parameters
| Parameter | Variables to Optimize | Effect on Synthesis |
|---|---|---|
| Solvent | Polarity, boiling point | Impacts solubility, reaction rate, and selectivity |
| Temperature | Heating rate, maximum temperature | Affects reaction rate and formation of by-products |
| Reaction time | Monitoring for completion | Balances conversion vs. decomposition |
| Reagent stoichiometry | Molar ratios | Maximizes yield while minimizing excess reagents |
| Order of addition | Slow addition vs. one-pot | Can improve selectivity and minimize side reactions |
Systematic optimization of these parameters is essential for maximizing yield and purity while minimizing waste and production costs.
Regioselectivity Enhancement
Table 12: Regioselectivity Strategies
| Reaction | Potential Issues | Mitigation Strategies |
|---|---|---|
| C-8 functionalization | Competition with C-2 position | Use of directed metallation or selective halogenation |
| N-7 alkylation | Competition with other N positions | Temperature control, selective protection/deprotection |
| Side chain attachment | Stereochemistry at chiral center | Use of stereoselective reagents or chiral catalysts |
Achieving high regioselectivity is particularly challenging in purine chemistry due to the presence of multiple reactive sites. Careful control of reaction conditions and strategic use of protecting groups can significantly improve selectivity.
Scale-Up Considerations
Table 13: Scale-Up Parameters
| Factor | Challenges | Strategies |
|---|---|---|
| Heat transfer | Exothermic reactions | Use of cooling systems, controlled addition |
| Mass transfer | Mixing efficiency | Optimized stirring, potential flow chemistry |
| Safety | Handling of hazardous reagents | Substitution with safer alternatives where possible |
| Waste management | Environmental impact | Green chemistry principles, solvent recycling |
| Cost efficiency | Reagent and solvent costs | Process optimization, alternative synthetic routes |
Transitioning from laboratory to larger scale production requires careful engineering considerations to maintain reaction efficiency, safety, and environmental sustainability.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a purine core substituted with:
- A 2-hydroxy-3-(4-methoxyphenoxy)propyl group at position 7, contributing to hydrophilicity and hydrogen-bonding potential.
- A piperazinyl group at position 8, enabling interactions with biological targets via hydrogen bonding or π-stacking.
- Methyl groups at positions 1 and 3, enhancing metabolic stability. Methodological Insight : Use NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy can identify functional groups like hydroxyl and methoxy moieties .
Q. What synthetic routes are recommended for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Functionalize the purine core at position 8 via nucleophilic substitution (e.g., using piperazine derivatives under anhydrous conditions).
- Step 2 : Introduce the 7-substituted propyl group via alkylation or coupling reactions (e.g., Mitsunobu reaction for stereospecific hydroxypropyl attachment).
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and characterize each step spectroscopically .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (reverse-phase C18 column, UV detection) to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Virtual screening : Use tools like ChemAxon or Schrödinger Suite to predict logP, solubility, and drug-likeness. Molecular docking (AutoDock Vina) can model interactions with targets like adenosine receptors .
- Reaction path analysis : Quantum mechanical calculations (Gaussian, DFT) identify transition states and optimize reaction conditions (e.g., solvent, catalyst) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Systematic substitution : Synthesize analogs with variations at positions 7 (e.g., altering phenoxy groups) and 8 (e.g., piperazine vs. morpholine).
- Statistical DoE : Apply factorial design (e.g., 2^k models) to evaluate variables like temperature, solvent polarity, and reagent equivalents. Prioritize factors affecting yield and purity .
Q. How to resolve contradictions in reported biological activity data?
- Controlled replication : Standardize assay conditions (e.g., cell lines, incubation time, buffer pH) across labs.
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., cytotoxicity in HEK293) to confirm target engagement.
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .
Q. What strategies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.
- LC-MS/MS monitoring : Track degradation products and quantify half-life (t½) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
Q. How to evaluate its potential as a multi-target therapeutic agent?
- Polypharmacology profiling : Screen against a panel of 50+ targets (e.g., kinases, GPCRs) using radioligand binding or fluorescence polarization assays.
- Network pharmacology models : Use STRING or KEGG to map interactions between targets and disease pathways (e.g., cancer, neurodegeneration) .
Key Considerations for Researchers
- Synthetic challenges : Steric hindrance at position 8 may require bulky base catalysts (e.g., DBU) for efficient substitution.
- Biological assays : Pre-incubate with serum (10% FBS) to assess protein binding effects on activity.
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.
For further methodological guidance, consult resources on experimental design (e.g., CRDC classifications for chemical engineering ) or computational reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
